molecular formula C9H12N2 B594560 3,5-dicyclopropyl-1H-pyrazole CAS No. 1288339-30-9

3,5-dicyclopropyl-1H-pyrazole

Cat. No. B594560
M. Wt: 148.209
InChI Key: IMRIYHZNPLWXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dicyclopropyl-1H-pyrazole is a chemical compound with the CAS Number: 1288339-30-9 . It has a molecular weight of 148.21 . The compound is solid in its physical form .


Synthesis Analysis

Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been used to prepare this functional scaffold for various applications .


Molecular Structure Analysis

The molecular structure of 3,5-dicyclopropyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .


Chemical Reactions Analysis

Pyrazoles, including 3,5-dicyclopropyl-1H-pyrazole, are known for their versatility in chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . The reactivity of pyrazoles can be influenced by factors such as tautomerism and the nature of their substituent groups .


Physical And Chemical Properties Analysis

3,5-dicyclopropyl-1H-pyrazole is a solid compound with a molecular weight of 148.21 . Its InChI code is 1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11) .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives have demonstrated significant anticancer activity. The synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has been explored for their potential as antiproliferative agents. These compounds showed notable cytotoxic effects against breast cancer and leukemic cells, with specific derivatives inducing cell death by activating apoptosis in cancer cells (Ananda et al., 2017). Additionally, other research synthesized pyrazole derivatives as antineoplastic agents, further supporting the role of pyrazole compounds in cancer treatment (Rizk, El‐sayed, & Mounier, 2017).

Antioxidant Properties

Studies have also revealed the antioxidant potential of pyrazole derivatives. Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant DPPH scavenging assay results (Kaddouri et al., 2020).

Anti-diabetic Studies

The anti-diabetic potential of benzimidazole-pyrazoline hybrid molecules was explored through their α-glucosidase inhibition activity, indicating some compounds as effective inhibitors, showcasing the therapeutic potential of pyrazole derivatives in diabetes management (Ibraheem et al., 2020).

Antimicrobial and Corrosion Inhibition

Pyrazole derivatives have been evaluated for their antimicrobial activities and potential as corrosion inhibitors, displaying moderate to high efficacy. These studies highlight the versatility of pyrazole compounds in both biological and industrial applications (Sayed et al., 2018).

Synthesis and Characterization

The field has also seen advances in the synthesis and characterization of pyrazole derivatives, with studies aiming at developing efficient synthetic routes and understanding the structural properties of these compounds. This research provides a foundation for the further exploration of pyrazole derivatives in various scientific and medicinal applications (Nikpassand et al., 2010).

properties

IUPAC Name

3,5-dicyclopropyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRIYHZNPLWXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dicyclopropyl-1H-pyrazole

Synthesis routes and methods

Procedure details

Intermediate 1 (5.3 g, 35 mmol) and hydrazine hydrate (1.8 mL, 38.3 mmol) in ethanol (20 mL) were refluxed overnight. Work-up (H2O/AcOEt) after cooling the mixture to ambient temperature gave the title compound as a brown solid. M.P.: 161-164° C. 1H-NMR (δ ppm, CDCl3, 400 MHz): 15.2 (bs, 1H), 5.65 (s, 1H), 2.16-2.09 (m, 2H), 1.18-1.14 (m, 4H), 0.98-0.94 (m, 4H). MS (m/z): 149.04 [M+H]+.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
H2O AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.